molecular formula C8H8N2O3 B1331457 Terephthalic acid hydrazide CAS No. 46206-74-0

Terephthalic acid hydrazide

Cat. No.: B1331457
CAS No.: 46206-74-0
M. Wt: 180.16 g/mol
InChI Key: MTVPAGODJIOVSB-UHFFFAOYSA-N
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Description

Terephthalic acid hydrazide (TAH) is an important synthetic intermediate in the production of polyester polymers. It is a white crystalline solid with a molecular formula of C8H10N2O2. It is widely used in the polymer industry for the production of polyester polymers and other related compounds. The synthesis of TAH involves the reaction of terephthalic acid with hydrazine, which is a highly reactive compound. TAH is also used in the production of other compounds such as polyamide polymers and polyurethane polymers.

Scientific Research Applications

Synthesis of Novel Compounds

Terephthalic acid hydrazide has been utilized as a precursor for synthesizing various novel compounds. For instance, it has been involved in reactions to yield bis-thiosemicarbazides, bis-1,2,4-triazoles, bis-1,3,4-thiadiazoles, and bis-oxadiazole, showcasing its versatility in organic synthesis (Shaker, Mahmoud & Abdel-Latif, 2005). Similarly, its reaction with phenylphosphonic dichloride led to the creation of novel bis(α-aminophosphonic acid) derivatives containing 1,2,4,3-triazaphosphole moieties, indicating its significance in the synthesis of heterocyclic compounds (Ali & Halacheva, 2009).

Formation of Co-crystals

This compound has been used in the formation of co-crystals, particularly with isoniazid, an anti-tuberculosis drug. The study of such co-crystals can provide insights into the hydrogen bonding patterns and crystal growth mechanisms, potentially contributing to the field of pharmaceuticals (Lemmerer, Bernstein & Kahlenberg, 2011).

Environmental and Industrial Applications

Catalysis in Hydrogen Production

Research has demonstrated the use of terephthalic acid in synthesizing hierarchical porous zeolitic frameworks, which in turn show significant potential in catalyzing the hydrolysis of sodium borohydride for hydrogen production. This highlights its role in sustainable energy solutions (Abdelhamid, 2020).

Removal of Heavy Metal Ions

A polymer synthesized from terephthaloyl hydrazide has been successfully utilized for the removal of heavy metal ions from industrial wastes, indicating its potential in environmental remediation and pollution control (Zargoosh, Habibi, Abdolmaleki & Firouz, 2015).

Synthesis of Disazo Disperse Dyes

Terephthalic dihydrazide, derived from aminolytic depolymerisation of polyester waste, has been employed in the synthesis of novel disazo disperse dyes. These dyes exhibit significant potential for application in textiles, showcasing the versatility of terephthalic acid derivatives in industrial applications (Palekar, Pingale & Shukla, 2010).

Biomedical Research

Cytotoxic Activity

This compound has been a part of the synthesis of novel benzylidene hydrazides, which have shown potential as cytotoxic agents, indicating its role in the development of new chemotherapeutic compounds (Hossain et al., 2022).

Safety and Hazards

Terephthalic acid hydrazide may form combustible dust concentrations in air . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Properties

IUPAC Name

4-(hydrazinecarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-10-7(11)5-1-3-6(4-2-5)8(12)13/h1-4H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVPAGODJIOVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299388
Record name Terephthalic acid hydrazide
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46206-74-0
Record name 46206-74-0
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Record name Terephthalic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydrazinocarbonyl)benzoic acid
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Synthesis routes and methods I

Procedure details

In 1 l of methanol was dissolved 180 g of monomethyl terephthalate, and the solution was slowly added dropwise to 500 ml of hydrazine hydrate (50%) at room temperature while stirring. After the drop-wise addition, the mixture was heat-refluxed for 5 hours while stirring. A hydrochloric acid aqueous solution was slowly added to the reaction mixture to adjust to a pH of about 1 to thereby precipitate white crystals. Two liters of water was added to the system, followed by stirring for a while. The formed crystals were collected by filtration under reduced pressure, washed twice with 200 ml of water, and dried to obtain 160 g of p-carboxybenzhydrazide (melting point: 235-236° C.).
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500 mL
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Synthesis routes and methods II

Procedure details

Hydrazine hydrate was added to a solution of terephthalic acid monomethyl ester (1 g, 5.5 mmol) in MeOH (10 mL) and stirring was continued for 1 hr. The reaction mixture was concentrated to afford 900 mg (90.09% Yield) of 4-hydrazinocarbonyl-benzoic acid. p-Toluene sulfonic acid (48 mg, 0.277 mmol) was added to a solution of 4-hydrazinocarbonyl-benzoic acid (500 mg, 2.77 mmol) in triethylorthoformate (7.5 mL, 44.0 mmol) and stirring was continued with heating at 100° C. for 3 hrs. The reaction mixture was diluted with water, the solid was collected to afford 200 mg (37.9% Yield) of 4-[1,3,4]oxadiazol-2-yl-benzoic acid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Terephthalic acid hydrazide in chemical synthesis?

A1: this compound serves as a versatile building block for synthesizing various heterocyclic compounds. [, , , , ] It readily reacts with different reagents like phenyl/benzyl isothiocyanates, phenyl isocyanate, and phenylphosphonic dichloride, leading to the formation of bis-thiosemicarbazides, bis-semicarbazides, and bis(1,3,4,2-oxadiazaphosphole) derivatives, respectively. [, , ] These intermediates can be further cyclized to yield valuable compounds like bis-1,2,4-triazoles, bis-1,3,4-thiadiazoles, bis-1,3,4-oxadiazoles, and triazaphosphole derivatives. [, , ]

Q2: How does the structure of this compound contribute to its application in polymer chemistry?

A2: The presence of two hydrazide groups in this compound makes it an ideal monomer for synthesizing polymers. [] These hydrazide groups can undergo condensation reactions with various difunctional monomers, such as terephthaldehyde or dichloro-s-triazine derivatives, leading to the formation of bishydrazino and bishydrazido-based polymers. [] These polymers often exhibit desirable thermal properties, making them suitable for applications like flame retardants. []

Q3: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

A3: Researchers frequently utilize Infrared (IR) and Ultraviolet-Visible (UV) spectroscopy to characterize this compound and its derivatives. [] IR spectroscopy helps identify functional groups present in the molecule, while UV spectroscopy provides insights into the electronic transitions within the molecule, aiding in structural elucidation. []

Q4: Are there any studies focusing on the thermal properties of polymers derived from this compound?

A4: Yes, studies have investigated the thermal behavior of s-triazine bishydrazino and bishydrazido-based polymers derived from this compound. [] These polymers have shown good thermal stability and high limited oxygen index (LOI) values, indicating their potential as flame-retardant materials. [] The research also suggests that the type of substituent on the s-triazine core can influence the polymer's thermal properties. []

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